2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid
Description
Properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEANSIKJITNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via electrophilic substitution reactions. Common reagents include methyl iodide and trifluoromethyl iodide.
Acetic Acid Moiety Addition: The acetic acid group is introduced through a carboxylation reaction, often using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that derivatives of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid exhibit significant anticancer properties. A study demonstrated that modifications to the compound can enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting Bcl-2/Bcl-xL, key proteins involved in cancer cell survival .
b. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has been reported that certain derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
a. Pesticide Development
The unique structure of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid makes it a candidate for developing new agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of pesticides, leading to increased efficacy against pests while potentially reducing the required dosage .
Material Science
a. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its ability to form strong intermolecular interactions can be exploited to create materials with enhanced mechanical and thermal properties. Research into polymer composites incorporating this compound has shown improvements in strength and durability compared to traditional materials .
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer activity of a modified version of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid against small-cell lung cancer cells. The results indicated an IC50 value significantly lower than existing treatments, highlighting its potential as a novel therapeutic agent .
Case Study 2: Pesticide Development
In another study focused on agricultural applications, researchers synthesized a series of trifluoromethylated compounds based on this structure and tested their effectiveness as insecticides. The results showed that these compounds could reduce pest populations by over 70% in controlled environments, suggesting their viability as eco-friendly alternatives to conventional pesticides .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant inhibition of cancer cell growth |
| Enzyme inhibitor | Effective COX enzyme inhibition | |
| Agricultural Chemistry | Pesticide development | Over 70% reduction in pest populations |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison based on structural similarities (e.g., trifluoromethyl groups, acetic acid moieties) or synthetic methodologies:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid | C₈H₇F₃O₃ | 208.13 | -CF₃, -CH₃ (furan) | Furan core, acetic acid at position 3 |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | C₂₀H₁₅NO₄ | 333.34 | -OCH₃ (aryl), fused furoquinoline system | Furoquinoline core, acetic acid at C3 |
| 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid | C₉H₅Cl₂F₃O₂ | 283.04 | -CF₃, -Cl (phenyl) | Dichlorophenyl core, acetic acid at C2 |
| 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid | C₉H₆ClF₃O₂ | 250.59 | -CF₃, -Cl (phenyl) | Chlorophenyl core, acetic acid at C2 |
Key Observations:
Core Structure: The target compound features a furan ring, which is less aromatic than the benzene or furoquinoline systems in analogues. This difference influences electronic properties and reactivity. For example, furans are more prone to electrophilic substitution than benzene but less stable under oxidative conditions .
Substituent Effects :
- The -CF₃ group is present in all compared compounds, contributing to lipophilicity and electron-withdrawing effects . However, its position varies:
- On the furan ring (target compound): Enhances acidity of the acetic acid group due to proximity.
- On phenyl rings (e.g., CAS 601513-26-2): Modifies steric bulk and resonance effects on the aromatic system .
Synthetic Methodologies: The furoquinoline derivative is synthesized via a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method emphasizes atom economy and simplicity .
Physicochemical and Functional Properties (Inferred)
Acidity: The -CF₃ group adjacent to the acetic acid moiety in the target compound likely lowers the pKa compared to non-fluorinated analogues, enhancing solubility in polar solvents. Phenylacetic acids with -CF₃ (e.g., CAS 601513-26-2) may exhibit similar acidity, but steric hindrance from chlorine substituents could modulate dissociation .
Lipophilicity :
- The furan-based target compound is expected to be less lipophilic than phenylacetic acid derivatives (LogP ~1.5–2.5) due to the furan ring’s lower aromaticity and smaller size.
Potential Applications: Furoquinoline derivatives: Investigated for antimicrobial or anticancer activity due to their planar, fused-ring systems . Phenylacetic acids with -CF₃: Often serve as intermediates in herbicide synthesis (e.g., sulfonylurea derivatives in ) . Target compound: May find use in medicinal chemistry (e.g., protease inhibitors) or agrochemicals, leveraging the furan ring’s reactivity .
Biological Activity
2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₇F₃O₃, characterized by a furan ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the acetic acid moiety suggests potential applications in medicinal chemistry.
Research indicates that 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid acts primarily as an agonist for peroxisome proliferator-activated receptors (PPARs). This interaction may influence several biochemical pathways, including:
- Lipid Metabolism : Activation of PPARs can regulate genes involved in lipid metabolism, potentially affecting conditions like dyslipidemia.
- Inflammation : The compound may modulate inflammatory pathways, showing promise as an anti-inflammatory agent.
Antimicrobial Activity
Studies have indicated that 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid exhibits antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showing significant antibacterial activity, particularly through its interaction with enzymes and receptors related to microbial growth inhibition.
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of inflammatory cytokines and modulate pathways related to inflammation. For instance, compounds with similar structures have shown notable inhibition of TNF-α levels, suggesting a possible mechanism for reducing inflammation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid?
- Methodological Answer : Synthesis typically involves functionalizing the furan ring with trifluoromethyl and methyl groups, followed by acetic acid side-chain introduction. For trifluoromethylation, Hiyama coupling or nucleophilic substitution (e.g., using CF₃Cu reagents) is common . Acetic acid derivatization may employ alkylation of furan precursors with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization (>98%) can be achieved via column chromatography or recrystallization, as described for structurally similar trifluoromethylphenyl acetic acids .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions on the furan ring. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR peak near -60 to -70 ppm .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) validate functional groups .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M–H]– ions) and detects impurities <2% .
Q. What are the key solubility properties in common solvents?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the carboxylic acid moiety, while nonpolar solvents (e.g., hexane) exhibit limited compatibility. Solubility testing should follow protocols for analogous compounds like 3-fluorophenylacetic acid (0.5–1.2 mg/mL in methanol) . For aqueous solubility, adjust pH >5 to deprotonate the carboxylic acid, as noted in safety data for structurally related acids .
Advanced Research Questions
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer : Variations in ¹H/¹⁹F NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or concentration-dependent aggregation. Standardize experimental conditions (solvent, temperature, internal reference) and compare with computational predictions (DFT-based chemical shift calculations) . For CF₃ groups, ensure decoupling techniques to eliminate splitting artifacts .
Q. What are the mechanistic insights into its reactivity under acidic conditions?
- Methodological Answer : The trifluoromethyl group stabilizes adjacent carbocations, potentially facilitating furan ring opening under strong acids (e.g., H₂SO₄). Kinetic studies (e.g., monitoring by HPLC) can track degradation products. For stability, maintain pH 6–8 during storage, as recommended for carboxylic acids with labile substituents .
Q. How can computational methods predict its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes or receptors. Parameterize the trifluoromethyl group using force fields (e.g., OPLS-AA) optimized for fluorinated compounds. Validate predictions with in vitro assays (e.g., IC₅₀ measurements), as applied to fluorinated benzoic acid derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds. Discrepancies may stem from impurities (e.g., residual solvents); repurify via recrystallization (methanol/water) and repeat DSC measurements. Cross-reference with safety data for trifluoroacetic acid derivatives, which degrade above 150°C .
Experimental Design Considerations
Q. What controls are critical for assessing biological activity in cell-based assays?
- Methodological Answer : Include:
- Vehicle controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Structural analogs : e.g., non-fluorinated furan-acetic acid derivatives to isolate CF₃ effects.
- Positive/Negative controls : Validate assay sensitivity (e.g., staurosporine for apoptosis assays). Protocols for fluorinated phenoxyacetic acids provide additional guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
